N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide is a complex organic compound that combines the structural features of adamantane, thiophene, and sulfonamide. The adamantane moiety is known for its stability and rigidity, while the thiophene ring contributes to the compound’s aromatic properties. The sulfonamide group is a common functional group in medicinal chemistry, often associated with antibacterial and diuretic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through the reaction of adamantanecarboxylic acid with enamides.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the adamantane moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the adamantane and thiophene rings .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s sulfonamide group makes it a potential candidate for developing new antibacterial and antiviral agents.
Material Science: The adamantane moiety contributes to the compound’s stability, making it useful in the development of new materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: This compound shares the adamantane moiety but differs in its functional groups.
N-(adamantan-1-yl)-2-bromoacetamide: Similar to the above compound but with a bromine atom instead of chlorine.
Uniqueness
N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide is unique due to its combination of adamantane, thiophene, and sulfonamide moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
889963-52-4 |
---|---|
Molecular Formula |
C16H22BrNO3S2 |
Molecular Weight |
420.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.